molecular formula C9H10N2O B597339 6-(Aminomethyl)isoindolin-1-one CAS No. 1251195-14-8

6-(Aminomethyl)isoindolin-1-one

Cat. No.: B597339
CAS No.: 1251195-14-8
M. Wt: 162.192
InChI Key: SWVACKJYWYOGRE-UHFFFAOYSA-N
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Description

6-(Aminomethyl)isoindolin-1-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural features, which include an isoindolinone core with an aminomethyl substituent at the 6-position. The presence of this functional group makes it a valuable intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Aminomethyl)isoindolin-1-one typically involves the reduction of aromatic cyano groups. One common method includes the cyanation of a suitable precursor followed by complete hydrogenation of the resulting dicyanide . This synthetic route is noted for its high atom-efficiency and simplicity of operation.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar methods. The process involves the use of cost-effective reagents and catalysts to ensure high yields and purity of the final product. The emphasis is on optimizing reaction conditions to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 6-(Aminomethyl)isoindolin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different aminomethyl derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines and thiols are commonly used.

Major Products Formed: The major products formed from these reactions include various substituted isoindolinones, which can be further functionalized for specific applications .

Scientific Research Applications

6-(Aminomethyl)isoindolin-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)isoindolin-1-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Uniqueness: 6-(Aminomethyl)isoindolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for the development of new therapeutic agents and other applications in medicinal chemistry .

Properties

IUPAC Name

6-(aminomethyl)-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-4-6-1-2-7-5-11-9(12)8(7)3-6/h1-3H,4-5,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVACKJYWYOGRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)CN)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10729290
Record name 6-(Aminomethyl)-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251195-14-8
Record name 6-(Aminomethyl)-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of the product of Step 2 (100 g, 0.38 mol) and HCl (dissolved in MeOH, 3 M, 500 ml) was stirred overnight. Removal of the solvent gave a solid which was washed with Et2O and dried to afford 6-(aminomethyl)-2,3-dihydro-1H-isoindol-1-one (57 g, 76% yield). 1H-NMR (300 MHz, D2O) δ: 7.69-7.67 (m, 1H), 7.52 (s, 1H), 7.45-7.43 (m, 1H), 4.39 (s, 2H), 4.17 (s, 2H).
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of the product of Step 2 (100 g, 0.38 mol) and HCl (dissolved in MeOH, 3 M, 500 ml) was stirred overnight. Removal of the solvent gave a solid which was washed with Et2O and dried to afford 6-(aminomethyl)-2,3-dihydro-1H-isoindol-1-one (57 g, 76% yield). 1H-NMR (300 MHz, D2O) δ: 7.69-7.67 (m, 1H), 7.52 (s, 1H), 7.45-7.43 (m, 1H), 4.39 (s, 2H), 4.17 (s, 2H).
Name
product
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

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